1,2-Ethanediamine, N-(7-chloro-4-quinolinyl)-N'-(4'a,7'a-dihydro-6',7'a-diphenylspiro(cyclohexane-1,3'-(7H)cyclopenta(1,2,4)trioxin)-4-yl)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of 1,2-Ethanediamine, N-(7-chloro-4-quinolinyl)-N'-(4'a,7'a-dihydro-6',7'a-diphenylspiro(cyclohexane-1,3'-(7H)cyclopenta(1,2,4)trioxin)-4-yl)- would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
1,2-Ethanediamine, N-(7-chloro-4-quinolinyl)-N'-(4'a,7'a-dihydro-6',7'a-diphenylspiro(cyclohexane-1,3'-(7H)cyclopenta(1,2,4)trioxin)-4-yl)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents and conditions used in these reactions depend on the specific transformation desired. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 1,2-Ethanediamine, N-(7-chloro-4-quinolinyl)-N'-(4'a,7'a-dihydro-6',7'a-diphenylspiro(cyclohexane-1,3'-(7H)cyclopenta(1,2,4)trioxin)-4-yl)- may yield various oxidized derivatives, while reduction may produce reduced forms of the compound with different functional groups.
Scientific Research Applications
1,2-Ethanediamine, N-(7-chloro-4-quinolinyl)-N'-(4'a,7'a-dihydro-6',7'a-diphenylspiro(cyclohexane-1,3'-(7H)cyclopenta(1,2,4)trioxin)-4-yl)- has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: It is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 1,2-Ethanediamine, N-(7-chloro-4-quinolinyl)-N'-(4'a,7'a-dihydro-6',7'a-diphenylspiro(cyclohexane-1,3'-(7H)cyclopenta(1,2,4)trioxin)-4-yl)- involves its interaction with specific molecular targets and pathways. While the exact mechanism is not fully understood, it is believed to exert its effects through binding to specific receptors or enzymes, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 1,2-Ethanediamine, N-(7-chloro-4-quinolinyl)-N'-(4'a,7'a-dihydro-6',7'a-diphenylspiro(cyclohexane-1,3'-(7H)cyclopenta(1,2,4)trioxin)-4-yl)- include:
ODC-188: This is another name for 1,2-Ethanediamine, N-(7-chloro-4-quinolinyl)-N'-(4'a,7'a-dihydro-6',7'a-diphenylspiro(cyclohexane-1,3'-(7H)cyclopenta(1,2,4)trioxin)-4-yl)- itself.
Other chlorinated organic compounds: These compounds share similar structural features and may have comparable chemical properties.
Uniqueness
1,2-Ethanediamine, N-(7-chloro-4-quinolinyl)-N'-(4'a,7'a-dihydro-6',7'a-diphenylspiro(cyclohexane-1,3'-(7H)cyclopenta(1,2,4)trioxin)-4-yl)- is unique due to its specific molecular structure and the presence of particular functional groups
Properties
CAS No. |
324761-13-9 |
---|---|
Molecular Formula |
C34H34ClN3O3 |
Molecular Weight |
568.1 g/mol |
IUPAC Name |
N-(6,7a-diphenylspiro[4a,7-dihydrocyclopenta[e][1,2,4]trioxine-3,4'-cyclohexane]-1'-yl)-N'-(7-chloroquinolin-4-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C34H34ClN3O3/c35-27-11-12-29-30(15-18-37-31(29)22-27)38-20-19-36-28-13-16-33(17-14-28)39-32-21-25(24-7-3-1-4-8-24)23-34(32,41-40-33)26-9-5-2-6-10-26/h1-12,15,18,21-22,28,32,36H,13-14,16-17,19-20,23H2,(H,37,38) |
InChI Key |
HDZDLBNQQBBREK-UHFFFAOYSA-N |
SMILES |
C1CC2(CCC1NCCNC3=C4C=CC(=CC4=NC=C3)Cl)OC5C=C(CC5(OO2)C6=CC=CC=C6)C7=CC=CC=C7 |
Canonical SMILES |
C1CC2(CCC1NCCNC3=C4C=CC(=CC4=NC=C3)Cl)OC5C=C(CC5(OO2)C6=CC=CC=C6)C7=CC=CC=C7 |
Synonyms |
ODC-188 ODC188 |
Origin of Product |
United States |
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